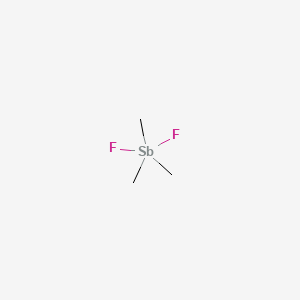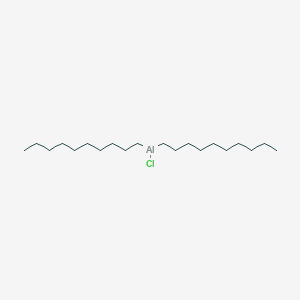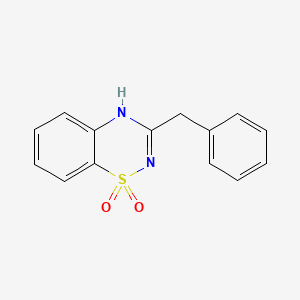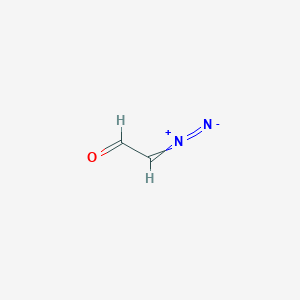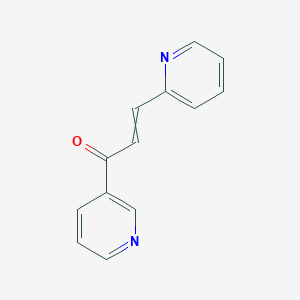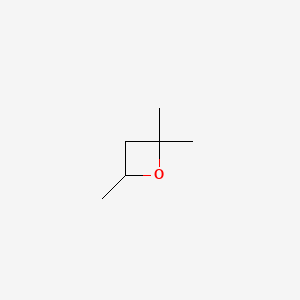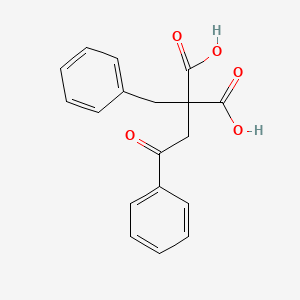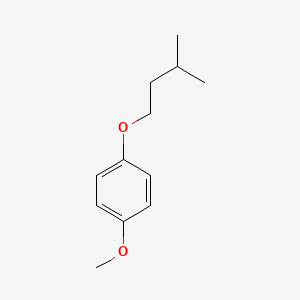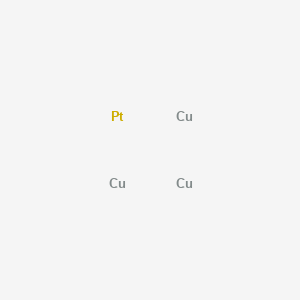
Copper;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;platinum is a compound that combines the unique properties of both copper and platinum. Copper is known for its excellent electrical conductivity and malleability, while platinum is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper;platinum compounds can be achieved through various methods. One common approach involves the co-precipitation of copper and platinum salts in an aqueous solution, followed by reduction with a suitable reducing agent such as hydrogen or sodium borohydride. Another method involves the thermal decomposition of organometallic precursors containing both copper and platinum.
Industrial Production Methods: In industrial settings, this compound compounds are often produced using high-temperature techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for the precise control of the composition and structure of the resulting compound, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Copper;platinum compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both copper and platinum.
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include oxidizing agents such as oxygen and hydrogen peroxide, reducing agents like hydrogen and sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature and pressure, can vary depending on the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(II) and platinum(IV) oxides, while reduction reactions can yield metallic copper and platinum.
Scientific Research Applications
Copper;platinum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation reactions. In biology, these compounds are studied for their potential as anticancer agents due to their ability to induce cell death through various mechanisms. In medicine, this compound compounds are explored for their potential use in imaging and diagnostic applications. In industry, they are used in the production of electronic devices and as catalysts in chemical processes.
Mechanism of Action
The mechanism of action of copper;platinum compounds involves the interaction of the metal ions with biological molecules. In anticancer applications, these compounds can induce cell death through the generation of reactive oxygen species (ROS) and the activation of apoptosis signaling pathways. The molecular targets and pathways involved in these processes include DNA, proteins, and various cellular enzymes.
Comparison with Similar Compounds
Copper;platinum compounds can be compared with other metal-based compounds, such as copper(II) and platinum(II) complexes. While copper(II) compounds are known for their antimicrobial and anticancer properties, platinum(II) compounds are widely used in chemotherapy. The combination of copper and platinum in a single compound offers unique advantages, such as enhanced catalytic activity and improved biological activity. Similar compounds include copper(II) sulfate, platinum(II) chloride, and various organometallic complexes containing copper and platinum.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique properties, derived from the combination of copper and platinum, make it a valuable material for scientific research and industrial applications. The synthesis, chemical reactions, and mechanisms of action of this compound compounds continue to be areas of active research, with the potential for new discoveries and innovations in the future.
Properties
CAS No. |
12054-22-7 |
|---|---|
Molecular Formula |
Cu3Pt |
Molecular Weight |
385.72 g/mol |
IUPAC Name |
copper;platinum |
InChI |
InChI=1S/3Cu.Pt |
InChI Key |
WXJJKGADSNZUHE-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


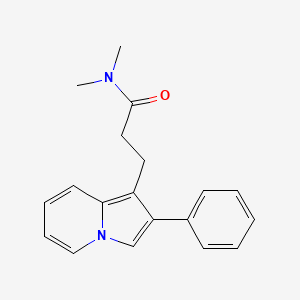
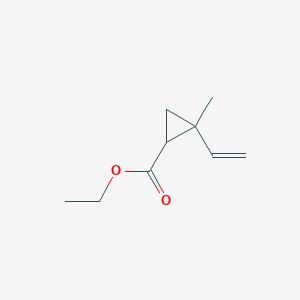
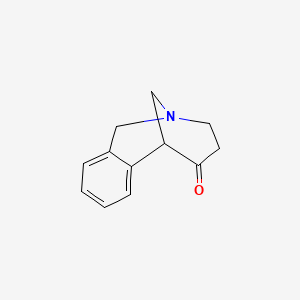
![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)

